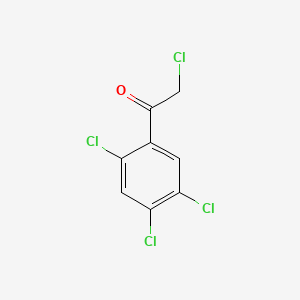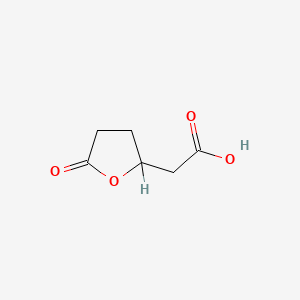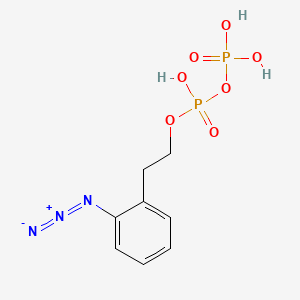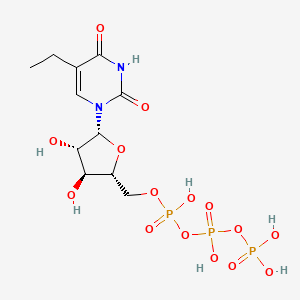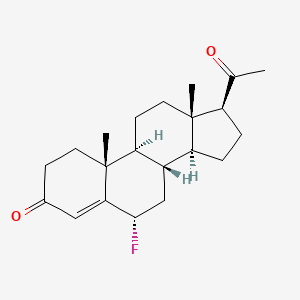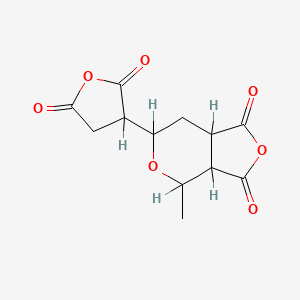![molecular formula C15H19N3O B1212090 7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile is a pyranopyridine.
Scientific Research Applications
Synthesis and Structural Analysis
- Pyridine derivatives, including compounds similar to 7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile, have been synthesized and analyzed for their structural features using spectroscopic methods and X-ray diffraction. These analyses contribute to the understanding of the molecular structure and optical properties of such compounds (Cetina et al., 2010).
Crystallography and Molecular Structure
- X-ray crystallography has been extensively used to determine the crystal structure of similar pyridine-carbonitrile compounds, revealing insights into their spatial arrangement and molecular interactions (Sharma et al., 2015). This is crucial for understanding their reactivity and potential applications in various fields.
Photosensitivity and Optical Properties
- Some pyridine derivatives have been studied for their photosensitivity and optical properties. These studies are significant in the development of optoelectronic devices, as they provide essential information on the electronic transitions and energy gaps of these compounds (Roushdy et al., 2019).
Chemical Reactions and Synthesis
- Research has focused on the synthesis of various pyridine derivatives using different chemical reactions. This knowledge is valuable for creating new compounds with potential biological, medicinal, or industrial applications (Kumar & Mashelker, 2007).
Application in Heterocyclic Compounds
- Studies have also explored the use of similar compounds in the synthesis of heterocyclic compounds, which are important in various pharmaceutical and industrial applications (Ghozlan et al., 2017).
properties
Product Name |
7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
7,7-dimethyl-2-pyrrolidin-1-yl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3O/c1-15(2)8-13-12(10-19-15)7-11(9-16)14(17-13)18-5-3-4-6-18/h7H,3-6,8,10H2,1-2H3 |
InChI Key |
KOIYSPQCHPNVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=C(C=C2CO1)C#N)N3CCCC3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



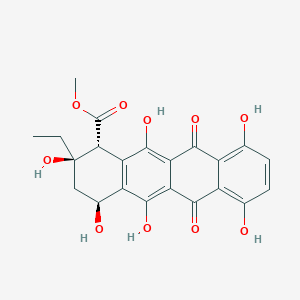
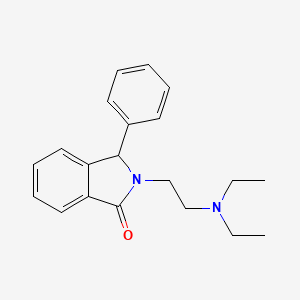

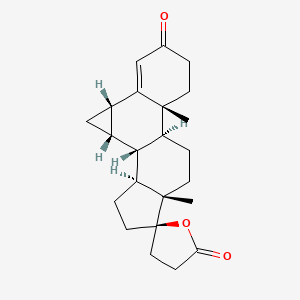
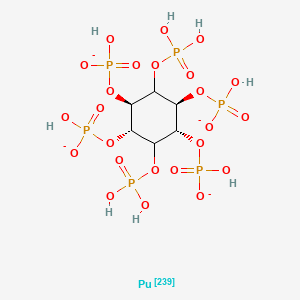

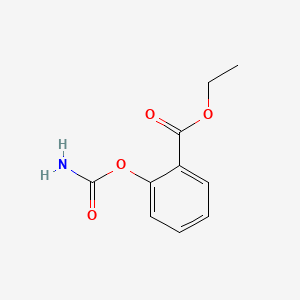
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)
